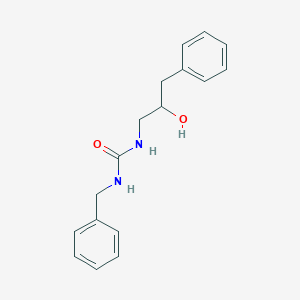

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea” is a urea derivative. Urea derivatives are an important class of molecules with diverse chemical and biological properties, and they are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Synthesis Analysis

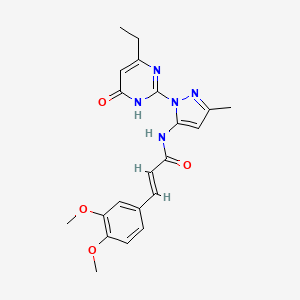

While specific synthesis methods for “this compound” are not available, a general method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a urea core (a carbonyl group flanked by two amine groups), with one amine group substituted by a benzyl group and the other by a 2-hydroxy-3-phenylpropyl group .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Rational Design and Synthesis for Cytotoxic Activity

A study by Purwanto et al. (2020) focused on the synthesis of N-(Phenylcarbamoyl)Benzamide derivatives, highlighting their significant cytotoxic effects against HeLa cell lines. This research underscores the potential of urea derivatives in developing anticancer drugs due to their enhanced membrane penetration and pharmacological activity, achieved through structural modification to increase lipophilicity (Purwanto, Siswandono, Hardjono, & Triwidiandany, 2020).

Enhancing Chemical Synthesis

Thalluri et al. (2014) demonstrated the utility of ureas in chemical synthesis, particularly in the Lossen rearrangement, facilitating the conversion of carboxylic acids to ureas. This method is noted for its good yields, lack of racemization, and environmental friendliness, providing a cost-effective approach to urea synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Investigating DNA Interactions

Research by Ajloo et al. (2015) explored the interaction between new tetradentates Schiff bases containing N2O2 donor atoms and calf-thymus DNA. This study is significant for understanding how urea derivatives can bind to DNA, potentially informing drug design strategies targeting DNA interactions (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).

Novel Inhibitors for ROCK Kinases

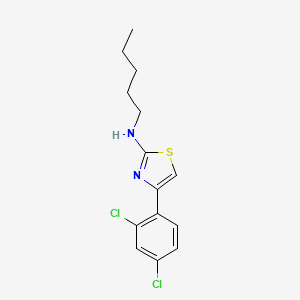

Research by Pireddu et al. (2012) identified potent ROCK inhibitors among 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, revealing the importance of the benzylic stereogenic center in activity. This study contributes to the development of new therapeutic agents targeting ROCK kinases, which are involved in various diseases (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).

properties

IUPAC Name |

1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNQQIXLRYLUFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)

![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)